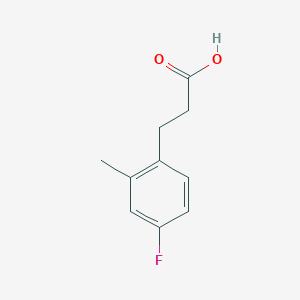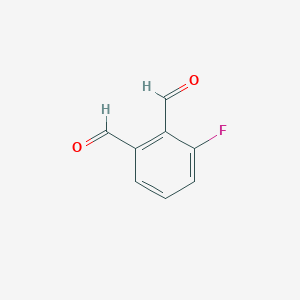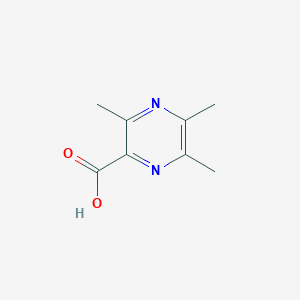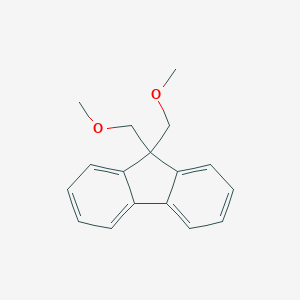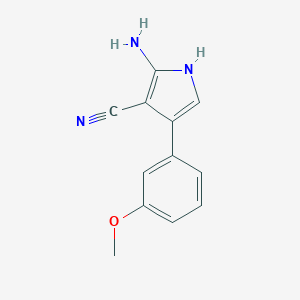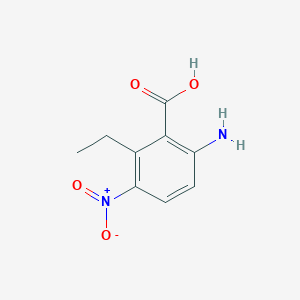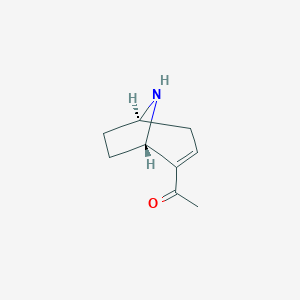
(-)-Norferruginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Norferruginine is a natural alkaloid compound that belongs to the family of isoquinoline alkaloids. It possesses a unique chemical structure and has been found to exhibit various biological activities. The compound has gained significant attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (-)-Norferruginine is not fully understood. However, studies have suggested that the compound may exert its biological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
(-)-Norferruginine has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-Norferruginine has several advantages and limitations for use in lab experiments. One of the advantages is that it is a natural compound, which makes it more biologically relevant than synthetic compounds. However, the compound is relatively difficult to synthesize, which can limit its availability for research purposes.
List of
Orientations Futures
1. Investigation of the potential therapeutic applications of (-)-Norferruginine in the treatment of pain and inflammation.
2. Exploration of the mechanism of action of (-)-Norferruginine and its interactions with various signaling pathways.
3. Development of novel synthetic methods for the production of (-)-Norferruginine.
4. Evaluation of the safety and efficacy of (-)-Norferruginine in preclinical and clinical studies.
5. Investigation of the potential synergistic effects of (-)-Norferruginine with other compounds or drugs.
6. Exploration of the potential use of (-)-Norferruginine as a lead compound for the development of new therapeutics.
7. Development of new formulations and delivery systems for (-)-Norferruginine to improve its bioavailability and efficacy.
Conclusion:
(-)-Norferruginine is a natural alkaloid compound that possesses various biological activities. The compound has gained significant attention from the scientific community due to its potential therapeutic applications. The synthesis of (-)-Norferruginine can be achieved through several methods, and the compound has several advantages and limitations for use in lab experiments. Further research is needed to fully understand the mechanism of action of (-)-Norferruginine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (-)-Norferruginine can be achieved through several methods. One of the most commonly used methods involves the use of a Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a cyclic imine, which is then reduced to yield (-)-Norferruginine.
Applications De Recherche Scientifique
(-)-Norferruginine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to possess potent analgesic effects, making it a promising candidate for the treatment of pain.
Propriétés
Numéro CAS |
172277-65-5 |
|---|---|
Nom du produit |
(-)-Norferruginine |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-[(1S,5R)-8-azabicyclo[3.2.1]oct-2-en-2-yl]ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(11)8-4-2-7-3-5-9(8)10-7/h4,7,9-10H,2-3,5H2,1H3/t7-,9-/m0/s1 |
Clé InChI |
DYSCFNKIZDWMSK-CBAPKCEASA-N |
SMILES isomérique |
CC(=O)C1=CC[C@H]2CC[C@@H]1N2 |
SMILES |
CC(=O)C1=CCC2CCC1N2 |
SMILES canonique |
CC(=O)C1=CCC2CCC1N2 |
Synonymes |
Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)-, (1S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



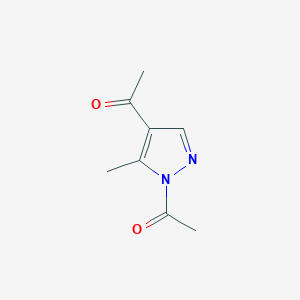
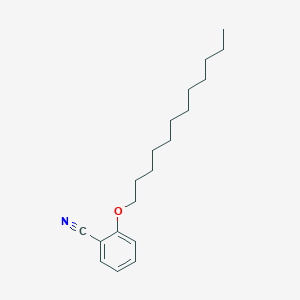
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
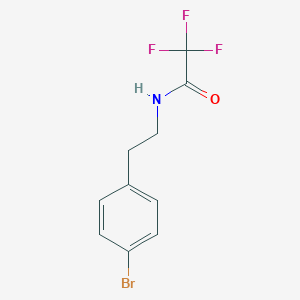
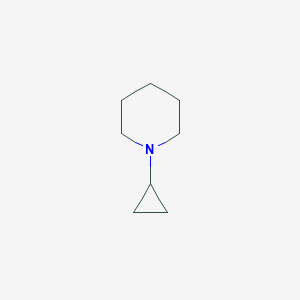
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)
